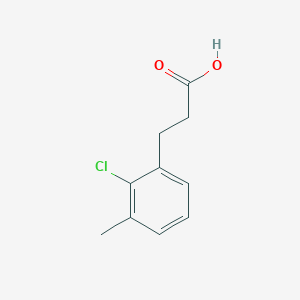

3-(2-Chloro-3-methylphenyl)propanoic acid

Description

Contextualization of Substituted Phenylpropanoic Acids in Organic Synthesis and Medicinal Chemistry Scaffolds

Substituted phenylpropanoic acids are organic compounds characterized by a propanoic acid moiety attached to a substituted phenyl ring. This structural motif is a cornerstone in medicinal chemistry and organic synthesis, primarily due to its versatility and proven biological activity. numberanalytics.comresearchgate.net The term "scaffold" is often used to describe such core structures because they provide a foundational framework upon which chemists can build more complex molecules with specific functions. nih.govscilit.com

In medicinal chemistry, the arylpropionic acid scaffold is famously represented by the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Prominent examples include Ibuprofen and Naproxen. orientjchem.orgijpsr.com The carboxylic acid group is a critical pharmacophore in these molecules, responsible for key interactions with biological targets like cyclooxygenase (COX) enzymes. nih.gov Beyond inflammation, these scaffolds are investigated for a wide array of pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties. researchgate.netorientjchem.orgijpsr.com

The utility of substituted phenylpropanoic acids extends to their role as versatile intermediates in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening pathways to a diverse range of more complex molecules. numberanalytics.com Researchers utilize these derivatives to explore structure-activity relationships (SAR), where systematic changes to the molecule's structure, such as the nature and position of substituents on the phenyl ring, are made to optimize potency and selectivity for a specific biological target. nih.govnih.gov The presence of halogen atoms, like the chloro group in 3-(2-Chloro-3-methylphenyl)propanoic acid, can significantly influence a molecule's pharmacokinetic properties and binding affinity.

Table 1: Prominent Examples of Arylpropionic Acid Derivatives and Their Applications

| Compound Name | Key Substituents | Primary Application |

|---|---|---|

| Ibuprofen | 4-isobutylphenyl | Anti-inflammatory (NSAID) orientjchem.org |

| Naproxen | 6-methoxy-2-naphthyl | Anti-inflammatory (NSAID) |

| Ketoprofen | 3-benzoylphenyl | Anti-inflammatory (NSAID) orientjchem.org |

| Fenoprofen | 3-phenoxyphenyl | Anti-inflammatory (NSAID) orientjchem.org |

Historical Development and Significance of Analogous Carboxylic Acid Derivatives

The study of carboxylic acids is deeply rooted in the history of organic chemistry. patsnap.com Initially isolated from natural sources, their unique properties spurred systematic investigation. The development of methods to synthesize and modify these compounds was a pivotal moment, transforming chemistry from a descriptive science to a predictive and creative one. Carboxylic acid derivatives, such as esters and amides, were found to be crucial intermediates that allowed for the construction of complex molecular architectures. numberanalytics.comwisdomlib.org

In the pharmaceutical industry, the incorporation of the carboxylic acid group has been a long-standing strategy in drug design. This functional group can enhance water solubility and provides a key point for hydrogen bonding, which is often crucial for a drug's interaction with its biological target. wiley-vch.deresearchgate.net The history of antihistamines, for example, shows a deliberate shift toward derivatives containing a carboxylic acid to improve safety profiles by limiting penetration across the blood-brain barrier. wiley-vch.de Historically, the synthesis of pharmaceuticals relied on foundational reactions involving carboxylic acids, and this trend continues with modern advancements focusing on greener, more efficient catalytic methods. patsnap.com

Scope and Objectives of Academic Investigations into this compound

While extensive literature exists for the broader class of arylpropionic acids, seminal academic research focusing specifically on this compound is not widely documented in publicly accessible databases. Its primary role appears to be that of a specialized building block or intermediate in the synthesis of more complex, high-value molecules, particularly within patent literature for drug discovery programs.

Direct and dedicated academic studies on the synthesis, properties, and applications of this compound are sparse. The compound is more frequently encountered as a precursor or a fragment in the synthesis of larger, more complex molecules. For instance, structurally related compounds, such as other chlorinated and methylated phenylpropanoic acid derivatives, have been synthesized as part of larger libraries to probe the active sites of biological targets. mdpi.comrsc.org Research on similar structures, like 2-(4-chloro-3-methylphenoxy)-2-methyl-propanoic acid, highlights their investigation for herbicidal properties, demonstrating the diverse potential applications of this chemical class. ontosight.ai The investigation of such analogues typically involves multi-step synthetic sequences where the core propanoic acid structure is a key component.

The rationale for the continued synthesis and investigation of this compound and its derivatives is rooted in the established success of the arylpropionic acid scaffold in medicinal chemistry. The specific substitution pattern—a chloro group at position 2 and a methyl group at position 3—offers a unique combination of steric and electronic properties that can be exploited in drug design.

The primary motivations for exploring this and similar chemical landscapes include:

Discovery of Novel Bioactive Agents: The arylpropionic acid framework is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. By modifying the substituents on the phenyl ring, researchers aim to discover new agents with novel or improved therapeutic activities, from anti-inflammatory and anticancer agents to receptor agonists or antagonists. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable tool for SAR studies. By incorporating this specific isomer into a known active molecule, chemists can determine how the positioning of the chloro and methyl groups affects efficacy, selectivity, and pharmacokinetic properties. nih.gov

Optimization of Pharmacokinetic Properties: The introduction of a chlorine atom and a methyl group can influence a molecule's lipophilicity, metabolic stability, and binding interactions. These modifications are often a deliberate strategy to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Intellectual Property: In the competitive landscape of pharmaceutical research, novel molecular entities are essential for securing patents. The unique substitution pattern of this compound provides a basis for creating new compounds that are structurally distinct from existing drugs. scilit.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFPSKLRFNYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Chloro 3 Methylphenyl Propanoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 3-(2-Chloro-3-methylphenyl)propanoic acid Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comamazonaws.com For this compound, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C2-C3 bond of the propanoic acid side chain. This leads to a (2-chloro-3-methylphenyl)methyl synthon and a two-carbon synthon that can be conceptually derived from acetate (B1210297). The forward reaction would then involve the alkylation of a suitable acetate enolate equivalent with a 2-chloro-3-methylbenzyl halide.

Another key disconnection is at the C1-aryl bond. This approach suggests a coupling reaction between a 2-chloro-3-methylphenyl organometallic reagent and a three-carbon electrophile containing the propanoic acid moiety.

Finally, a disconnection within the aromatic ring itself is less common for this specific target but represents a powerful strategy in complex aromatic synthesis. This would involve building the substituted benzene (B151609) ring from simpler acyclic precursors.

Established Synthetic Routes to this compound

Several established methods have been successfully employed for the synthesis of this compound and its analogs.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing the attachment of substituents to an aromatic ring. byjus.com The acylation variant is particularly useful for synthesizing ketones, which can then be further transformed. organic-chemistry.orgmasterorganicchemistry.com

A plausible multi-step synthesis of this compound using a Friedel-Crafts approach could commence with the Friedel-Crafts acylation of 2-chloro-3-methyltoluene. The reaction between 2-chloro-3-methyltoluene and an acyl halide, such as succinic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would yield a keto-acid. byjus.comorganic-chemistry.org Subsequent reduction of the ketone functionality, for instance via a Clemmensen or Wolff-Kishner reduction, would furnish the desired propanoic acid. organic-chemistry.org

Table 1: Key Steps in a Hypothetical Friedel-Crafts Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2-chloro-3-methyltoluene, succinic anhydride, AlCl₃ | 4-(2-Chloro-3-methylbenzoyl)butanoic acid |

| 2 | Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound |

It is important to note that Friedel-Crafts reactions can be limited by the nature of the substituents on the aromatic ring. masterorganicchemistry.comlibretexts.org Strongly deactivating groups can hinder the reaction. masterorganicchemistry.com

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, offer a direct route to carboxylic acids. osti.gov One potential strategy for the synthesis of this compound involves the carbonylation of a suitable precursor, such as 2-chloro-3-methylbenzyl halide.

This transformation can be achieved using carbon monoxide in the presence of a transition metal catalyst, often based on palladium or rhodium. osti.govresearchgate.net The reaction conditions, including the choice of catalyst, solvent, and carbon monoxide pressure, are crucial for achieving high yields and selectivity.

Organometallic reagents play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. For the synthesis of this compound, an organometallic approach could involve the reaction of a Grignard or organolithium reagent derived from 2-chloro-3-methylbromobenzene with a suitable three-carbon electrophile.

For instance, the Grignard reagent, (2-chloro-3-methylphenyl)magnesium bromide, could be reacted with a protected β-propiolactone or a similar three-carbon synthon to introduce the propanoic acid side chain. Subsequent deprotection would yield the final product.

Innovative and Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have opened up new and more efficient pathways for the synthesis of complex organic molecules.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and were recognized with the 2010 Nobel Prize in Chemistry. libretexts.org Reactions like the Suzuki, Heck, and Negishi couplings are powerful tools for aryl-alkyl bond formation. libretexts.orgmdpi.com

A modern approach to synthesizing this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a Heck-type reaction between 2-chloro-3-methyl-1-iodobenzene and an acrylic acid ester, followed by hydrogenation of the resulting double bond, would provide the target molecule. nih.govresearchgate.net

Alternatively, a Suzuki coupling of 2-chloro-3-methylphenylboronic acid with a suitable three-carbon building block containing the propanoic acid ester moiety could be employed. libretexts.org The versatility of these reactions allows for a wide range of functional groups to be tolerated, making them highly attractive for complex syntheses. mdpi.comyoutube.com

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Key Challenges |

| Friedel-Crafts Reactions | Well-established, uses readily available starting materials. | Potential for isomeric mixtures, harsh reaction conditions. |

| Carbonylation | Direct introduction of the carboxylic acid group. | Requires handling of toxic carbon monoxide, specialized equipment. |

| Organometallic Reagents | High reactivity and versatility. | Moisture and air sensitivity of reagents. |

| Palladium-Catalyzed Coupling | High efficiency, mild reaction conditions, broad substrate scope. nih.gov | Catalyst cost and sensitivity, potential for side reactions. |

Chemo- and Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the benzene ring is a critical aspect of the synthesis. The regioselective functionalization of polysubstituted benzene derivatives is a well-explored area of organic synthesis researchgate.netresearchgate.netlibretexts.org. For the synthesis of this compound, several established catalytic cross-coupling reactions offer high chemo- and regioselectivity.

One of the most powerful methods for forming carbon-carbon bonds is the Heck reaction . This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In a potential synthesis of the target molecule, 2-bromo-1-chloro-3-methylbenzene could be reacted with acrylic acid or its esters, catalyzed by a palladium complex nih.gov. The choice of catalyst and reaction conditions is crucial to ensure high yields and selectivity.

Another viable approach is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide nih.gov. For the synthesis of this compound, 2-chloro-3-methyl-iodobenzene could be coupled with propargyl alcohol. The resulting alkyne could then be selectively reduced and the alcohol oxidized to the carboxylic acid.

The Grignard reaction provides a classic yet effective method for carboxylation. A Grignard reagent, prepared from a 2-chloro-3-methylbenzyl halide, can react with carbon dioxide to form the corresponding carboxylate, which upon acidification yields the desired propanoic acid.

Application of Biocatalysis and Organocatalysis (if applicable)

While specific applications of biocatalysis and organocatalysis for the synthesis of this compound are not documented, the general principles of these fields offer promising avenues for its stereoselective or more sustainable production.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. Enzymes such as Baeyer-Villiger monooxygenases have been used in the synthesis of 3-hydroxypropionic acid precursors nih.gov. It is conceivable that engineered enzymes could be developed for the selective functionalization of a 2-chloro-3-methylphenyl precursor. Biocatalytic approaches have been explored for the production of other phenylpropanoic acid precursors researchgate.net.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis wikipedia.orgumb.edunih.govnih.govresearchgate.net. Chiral organocatalysts could potentially be employed to introduce stereocenters if a chiral derivative of this compound were desired. For instance, chiral Brønsted acids have been used in various asymmetric transformations nih.govresearchgate.net.

Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up to ensure efficiency, safety, and cost-effectiveness.

Process Intensification and Yield Enhancement Studies

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies unito.itresearchgate.netmdpi.comprepchem.com. For the synthesis of this compound, PI could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity unito.it. Case studies in fine chemical production have demonstrated the advantages of PI researchgate.netnumberanalytics.com. For example, the synthesis of peroxypropionic acid has been intensified using a helical capillary microreactor umb.edu.

Yield enhancement can be achieved through systematic studies of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice. Design of Experiments (DoE) can be a powerful tool to efficiently optimize these parameters.

Implementation of Sustainable Chemistry Principles in Synthesis

The principles of green and sustainable chemistry are increasingly important in chemical manufacturing rsc.orgrsc.orgucl.ac.uknih.govchemeurope.com. For the synthesis of this compound, several strategies can be employed to enhance its sustainability profile.

The use of renewable starting materials, where possible, is a key aspect of green chemistry. While the precursors for this specific molecule are likely derived from petrochemical sources, research into the production of aromatic chemicals from biomass, such as lignin, is an active area rsc.orgnih.gov.

The choice of solvents and reagents is another critical factor. Utilizing greener solvents, such as water or bio-derived solvents, and minimizing the use of hazardous reagents would improve the sustainability of the synthesis. Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste generation. The use of highly efficient and recyclable catalysts is a primary goal.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste, energy consumption, and processing time.

Chemical Reactivity and Transformations of 3 2 Chloro 3 Methylphenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into numerous other functionalities, including esters, amides, alcohols, acid halides, and anhydrides.

Esterification: 3-(2-Chloro-3-methylphenyl)propanoic acid is expected to undergo esterification with various alcohols under acidic conditions, a classic transformation known as Fischer esterification. youtube.com The reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst. mdpi.com For example, reaction with methanol (B129727) would yield methyl 3-(2-chloro-3-methylphenyl)propanoate.

Amidation: The formation of amides from this compound and an amine generally requires the activation of the carboxylic acid, as the direct reaction is often slow and requires high temperatures. digitellinc.comcatalyticamidation.info A common laboratory method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride, followed by reaction with the amine. rsc.org Alternatively, one-pot procedures using coupling reagents or a reagent like thionyl chloride in the presence of the amine can facilitate the transformation directly. rsc.orgresearchgate.net Copper-catalyzed methods using boronic acids have also been developed for C-N bond formation under non-basic conditions. nih.gov

Table 1: Predicted Esterification and Amidation Reactions

| Reactant | Reagent(s) | Expected Product |

| Methanol | H₂SO₄ (cat.), Heat | Methyl 3-(2-chloro-3-methylphenyl)propanoate |

| Ethanol | H₂SO₄ (cat.), Heat | Ethyl 3-(2-chloro-3-methylphenyl)propanoate |

| Diethylamine | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-3-(2-chloro-3-methylphenyl)propanamide |

| Aniline | Coupling Agent (e.g., DCC, HATU) | N-Phenyl-3-(2-chloro-3-methylphenyl)propanamide |

Reduction: The carboxylic acid functional group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, it can be effectively reduced to the corresponding primary alcohol, 3-(2-chloro-3-methylphenyl)propan-1-ol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. davuniversity.orgmasterorganicchemistry.comchemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also capable of reducing carboxylic acids in the presence of other functional groups like esters. harvard.edu

Decarboxylation: The removal of the carboxyl group as carbon dioxide from simple phenylpropanoic acids does not typically occur upon heating alone. stackexchange.com The C-C bond is generally stable, and more specialized conditions are required. Modern synthetic methods, such as photoredox catalysis, have been shown to effect the decarboxylation of phenylacetic acid and related derivatives. nih.gov Catalytic systems using metal nanoparticles have also been developed for the decarboxylation of aromatic carboxylic acids. nih.gov Another approach involves a decarboxylative elimination pathway to yield olefins using photoredox/cobalt dual catalysis. unl.edu

Acid Halides: this compound can be readily converted to its corresponding acid chloride, 3-(2-chloro-3-methylphenyl)propanoyl chloride. This is a crucial transformation as the acid chloride is significantly more reactive and serves as a key intermediate in the synthesis of esters and amides. rsc.org Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often used in an inert solvent. commonorganicchemistry.comlibretexts.orgyoutube.com

Anhydrides: The corresponding acid anhydride (B1165640) can be synthesized, though this is less common than the formation of the acid chloride. Anhydrides can be prepared by reacting the acid chloride with a carboxylate salt of the parent acid. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, but this method is not always efficient.

Reactions at the Aliphatic Chain of this compound

The propanoic acid moiety of the title compound provides avenues for transformations at the aliphatic chain, particularly at the α- and β-positions to the carboxyl group.

Alpha-Substitution Reactions (e.g., α-halogenation)

The α-carbon of this compound is susceptible to electrophilic substitution, most notably halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. youtube.com This reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). youtube.com The reaction proceeds through the in-situ formation of an acyl halide, which then tautomerizes to an enol, the reactive nucleophile that attacks the halogen. youtube.com Subsequent hydrolysis of the α-halo acyl halide yields the α-halo carboxylic acid.

Under basic conditions, direct α-halogenation of the carboxylate is generally not feasible due to the deactivation of the α-carbon. However, if the carboxylic acid were to be converted to an ester or another derivative with enolizable α-protons, base-mediated α-halogenation could be achieved. libretexts.org

Radical-Mediated Transformations

Radical reactions offer another pathway for functionalizing the aliphatic chain. For instance, a Barton decarboxylation, while requiring conversion of the carboxylic acid to a suitable ester (like a thiohydroxamate ester), could generate a radical at the α-position. This radical could then be trapped by a variety of radical acceptors to introduce new functional groups.

Alternatively, radical-mediated C-H activation at the benzylic-like β-position could be envisioned under specific photoredox or other radical-initiating conditions, although this would likely be less selective than reactions at the α-position.

Derivatization Strategies and Analogue Synthesis Based on this compound

The structural features of this compound make it a potentially valuable scaffold for the generation of chemical libraries for drug discovery and materials science.

Preparation of Novel Scaffolds for Chemical Libraries

The carboxylic acid functionality is a versatile handle for derivatization. It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. These derivatives can then be used in a multitude of subsequent reactions. For example, amide coupling with a library of amines would generate a diverse set of amides. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored as a scaffold for antimicrobial candidates. mdpi.com

The chloro-substituted aromatic ring allows for diversification through the aforementioned transition metal-catalyzed cross-coupling reactions. A combinatorial approach, where the carboxylic acid is first derivatized and then the aromatic ring is functionalized (or vice-versa), could rapidly generate a large and structurally diverse library of compounds from this single starting material. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved through catalyst- and solvent-free methods, highlighting the potential for green chemistry approaches in scaffold development. nih.gov

Stereoselective Derivatization (if applicable to potential chiral derivatives)

While this compound itself is achiral, many of the potential reactions discussed could introduce a chiral center. For example, α-halogenation creates a stereocenter at the α-carbon. If a racemic mixture of the α-halo acid is produced, it could potentially be resolved into its enantiomers.

Alternatively, stereoselective synthesis of derivatives could be achieved. For instance, an asymmetric α-functionalization could be attempted using a chiral auxiliary attached to the carboxylic acid, or by employing a chiral catalyst. Similarly, if a prochiral substrate is created (e.g., through oxidation to an α,β-unsaturated carboxylic acid), asymmetric reduction or addition reactions could be used to install a stereocenter with high enantioselectivity. The synthesis of chiral 2-phenylpropionic acid derivatives has been reported for various applications. nih.gov

Spectroscopic and Structural Elucidation of 3 2 Chloro 3 Methylphenyl Propanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 3-(2-chloro-3-methylphenyl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Complete Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic and adjacent methylene (B1212753) protons of the propanoic acid chain, the methyl group protons, and the acidic proton of the carboxyl group. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the substituted ring. The propanoic acid chain would exhibit two triplets, characteristic of an ethyl fragment, for the α- and β-protons. The methyl group on the ring will appear as a singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For this compound, ten distinct signals are predicted: six for the aromatic carbons, one for the methyl carbon, two for the methylene carbons of the propanoic acid side chain, and one for the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between the α- and β-protons of the propanoic acid chain and the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for identifying the connectivity between protons and carbons separated by two or three bonds. It would be instrumental in confirming the position of the propanoic acid side chain and the methyl group on the aromatic ring by showing correlations from the benzylic protons to the aromatic carbons and from the methyl protons to the aromatic carbons.

Predicted NMR Data:

Due to the lack of experimentally obtained spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from similar compounds. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.20 | d | ~7.5 |

| H-5 | ~7.10 | t | ~7.7 |

| H-6 | ~7.15 | d | ~7.9 |

| -CH₂- (α to COOH) | ~2.70 | t | ~7.5 |

| -CH₂- (β to COOH) | ~3.05 | t | ~7.5 |

| -CH₃ | ~2.35 | s | - |

| -COOH | ~11-12 | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Ar) | ~138 |

| C-2 (C-Ar) | ~134 |

| C-3 (C-Ar) | ~132 |

| C-4 (C-Ar) | ~128 |

| C-5 (C-Ar) | ~127 |

| C-6 (C-Ar) | ~130 |

| -CH₂- (α to COOH) | ~34 |

| -CH₂- (β to COOH) | ~30 |

| -CH₃ | ~16 |

| -COOH | ~178 |

Dynamic NMR Studies for Conformational Analysis

The rotational freedom around the C-C single bonds, particularly the bond connecting the phenyl ring and the propanoic acid side chain, suggests the possibility of different stable conformations (rotamers). Dynamic NMR spectroscopy, specifically variable temperature NMR studies, could provide insights into the conformational dynamics of this compound. nih.gov By monitoring changes in the NMR spectra as a function of temperature, it might be possible to determine the energy barriers to rotation and identify the preferred conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could also be employed to determine through-space proximities between protons, further elucidating the molecule's three-dimensional structure. docbrown.info However, without experimental data, a definitive conformational analysis remains speculative.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in a ratio of approximately 3:1.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₁₀H₁₁³⁵ClO₂) | 198.0447 |

| [M+2]⁺ (C₁₀H₁₁³⁷ClO₂) | 200.0418 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to produce a fragmentation spectrum. chemicalbook.com The analysis of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted. A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ and H₂O. Another expected fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzylic cation.

Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 198 | 153 | COOH |

| 198 | 141 | CH₂CH₂COOH |

| 141 | 105 | HCl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present in the compound.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would be particularly useful for observing the non-polar bonds, such as the aromatic C=C stretching vibrations and the C-C backbone of the propanoic acid chain.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | IR |

| C-H stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (Carbonyl) | 1700-1725 | IR |

| C=C stretch (Aromatic) | 1450-1600 | IR, Raman |

| C-Cl stretch | 600-800 | IR |

X-ray Crystallography for Solid-State Structure Determination of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Consequently, the precise solid-state structure, including details of the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles determined by single-crystal X-ray diffraction, has not been publicly reported.

While data for the target compound is unavailable, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For structurally related, albeit more complex, molecules such as 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester, this technique has been successfully applied to determine its crystal structure. researchgate.net In a hypothetical crystallographic study of this compound, the analysis would provide precise atomic coordinates, from which crucial information about molecular conformation, intermolecular interactions (like hydrogen bonding from the carboxylic acid group), and packing within the crystal lattice could be derived.

Should such data become available, it would be presented in a standardized format as shown in the placeholder table below.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Chiroptical Spectroscopy (if applicable to chiral derivatives or synthesis)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is only applicable to chiral molecules that can rotate plane-polarized light.

A literature search for chiral derivatives of this compound, for which chiroptical data would be relevant, did not yield any specific results. The synthesis of chiral derivatives would necessitate the introduction of a stereocenter, for example, at the α- or β-position of the propanoic acid chain. While the synthesis of various chiral propanoic acid derivatives is a broad field of chemical research, specific studies focusing on derivatives of this compound and their chiroptical properties have not been reported. nih.gov

If chiral derivatives were to be synthesized, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. For instance, the enantiomers of a chiral derivative would be expected to show mirror-image CD spectra. The specific rotation, [α]D, would have equal magnitude but opposite signs for the two enantiomers. Such analyses are crucial in asymmetric synthesis and in determining the absolute configuration of chiral molecules.

The synthesis and subsequent chiroptical analysis of chiral derivatives of this compound remain an open avenue for future research endeavors.

Computational and Theoretical Chemistry Studies of 3 2 Chloro 3 Methylphenyl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 3-(2-Chloro-3-methylphenyl)propanoic acid, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Optimized Geometric Parameters for a Phenylpropanoic Acid Derivative (Calculated) (Note: This data is illustrative and based on general knowledge of similar structures, as specific data for the target molecule is unavailable.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (propanoic chain) | ~1.53 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-C (propanoic chain) | ~112° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For a substituted phenylpropanoic acid, the distribution of these orbitals would show the HOMO localized primarily on the electron-rich aromatic ring, while the LUMO would be centered on the carboxylic acid group and the aromatic ring.

Table 2: Representative Frontier Molecular Orbital Energies (Calculated) (Note: This data is illustrative and based on general knowledge of similar structures, as specific data for the target molecule is unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, the acidic proton of the carboxylic acid would be expected to have a chemical shift in the range of 10-13 ppm. The aromatic protons would appear between 7 and 8 ppm, with their exact shifts influenced by the chloro and methyl substituents. The protons of the propanoic acid chain would be found in the 2-3 ppm region.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. Key predicted frequencies for this molecule would include a strong C=O stretching vibration for the carboxylic acid at approximately 1700-1750 cm⁻¹, a broad O-H stretch from 2500-3300 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic portions.

Table 3: Representative Predicted Vibrational Frequencies (Calculated) (Note: This data is illustrative and based on general knowledge of similar structures, as specific data for the target molecule is unavailable.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3000 (broad) |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Aliphatic | ~2980-2850 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C-C Stretch | Aromatic | ~1600, ~1475 |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility.

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformers. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformers and the energy barriers between them. For this molecule, the key rotations would be around the C-C bonds of the propanoic acid side chain and the bond connecting the side chain to the phenyl ring. The presence of the ortho-chloro and meta-methyl substituents will create steric hindrance that influences the preferred conformations.

While detailed molecular dynamics (MD) simulations for this specific molecule are not available in the literature, this technique could provide valuable insights into its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility, conformational changes, and interactions with its surroundings.

Potential Applications of 3 2 Chloro 3 Methylphenyl Propanoic Acid As a Chemical Building Block or Reagent

Role in the Synthesis of Advanced Organic Materials and Polymers

While specific polymers or advanced organic materials derived directly from 3-(2-Chloro-3-methylphenyl)propanoic acid are not extensively documented in mainstream literature, its structure is analogous to monomers used in the synthesis of certain classes of polymers. Substituted styrene (B11656) and acrylic acid derivatives are foundational to a wide range of polymeric materials. The propanoic acid moiety of this compound could potentially be modified to create a polymerizable group.

For instance, the carboxylic acid could be converted to an acrylate (B77674) or a styrenic derivative, which could then be polymerized. The presence of the chloro and methyl groups on the phenyl ring would impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, and solubility. The rigid aromatic core would contribute to the polymer's mechanical properties.

Table 1: Potential Polymer Properties Influenced by Structural Moieties

| Structural Feature | Potential Influence on Polymer Properties |

|---|---|

| Phenyl Ring | Enhances rigidity, thermal stability, and mechanical strength. |

| Propanoic Acid Group (modified) | Provides a site for polymerization and influences chain linkage. |

| Chloro Group | Can increase flame retardancy, modify solubility, and raise the glass transition temperature. |

Utilization in Analytical Chemistry for Method Development

In analytical chemistry, well-characterized compounds serve as essential reference standards for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This compound, with its distinct molecular weight and structure, could potentially be used as a reference standard for qualifying and quantifying structurally similar acidic compounds.

Its application would be particularly relevant in methods designed to detect or separate a series of halogenated and alkylated aromatic acids. For example, in environmental analysis or industrial process monitoring, where complex mixtures of such compounds may be present, it could serve as an internal or external standard for calibration, helping to ensure the accuracy and reliability of the analytical results.

Table 2: Potential Analytical Applications

| Analytical Technique | Potential Role of this compound |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reference standard for method development, peak identification, and quantification of related acidic compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | (After derivatization) As a standard for identifying and quantifying volatile or semi-volatile aromatic acids. |

Precursor in the Development of Agrochemicals or Industrial Chemicals

The structural motifs present in this compound are found in various biologically active molecules, including some used in agriculture. Phenylpropanoic acid derivatives are known scaffolds in the design of herbicides and plant growth regulators. The specific substitution pattern of a chloro and a methyl group on the aromatic ring can be crucial for biological activity and selectivity.

This compound could serve as a key starting material or intermediate in the multi-step synthesis of more complex agrochemicals. The carboxylic acid handle allows for the straightforward introduction of other functional groups or for linking the molecule to other chemical fragments to build the final active ingredient. Its potential as a precursor is rooted in the established importance of substituted phenylalkanoic acids in the discovery of novel crop protection agents.

Applications in Mechanistic Studies in Chemical Biology

In the field of chemical biology, small molecules are crucial tools for probing the function of biological macromolecules. While avoiding any discussion of biological outcomes, this compound can be considered as a potential ligand for in vitro mechanistic studies. Its relatively simple, yet well-defined, structure makes it suitable for use in isolated systems to study molecular interactions.

For example, it could be used in ligand binding assays with purified proteins or enzymes to investigate the nature of binding pockets. The combination of hydrophobic (phenyl, methyl) and polar (carboxylic acid) features, along with the halogen (chloro) group, allows it to participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and halogen bonding. Such studies, performed in a controlled, non-cellular environment, can provide fundamental insights into the principles of molecular recognition. It could be used as a control or a fragment in screening campaigns aimed at identifying binders for a particular protein target.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 2 Chloro 3 Methylphenyl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 3-(2-Chloro-3-methylphenyl)propanoic acid, enabling the separation of the main component from its isomers and potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity determination and isomeric separation of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. A typical RP-HPLC method would utilize a C18 column to separate the compound from its structural isomers and other related impurities. pensoft.netnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

A well-developed HPLC method can effectively resolve positional isomers, which can be challenging due to their similar physical and chemical properties. The method's specificity, linearity, accuracy, and precision are typically validated according to established guidelines to ensure reliable and reproducible results. pensoft.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would allow for the accurate quantification of this compound and the detection of any impurities.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) can be a suitable technique for the analysis of this compound, particularly after derivatization to increase its volatility. The carboxylic acid group can be esterified, for instance, by reaction with a silylating agent or by forming a methyl ester, to make the compound amenable to GC analysis. nist.gov This approach is especially useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.

The choice of column, typically a capillary column with a specific stationary phase, is critical for achieving the desired separation. Flame Ionization Detection (FID) is a common detector for quantification due to its wide linear range and sensitivity to organic compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the in-depth analysis of this compound. nih.govajrconline.org

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the identification and quantification of trace-level impurities. thermofisher.comnih.gov These techniques offer high sensitivity and selectivity, allowing for the structural elucidation of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

LC-MS, in particular, is highly versatile as it can directly analyze the non-volatile this compound without the need for derivatization. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities. thermofisher.com

Table 2: Representative Data from LC-MS Impurity Profiling

| Retention Time (min) | [M-H]⁻ (m/z) | Proposed Impurity Structure |

| 5.8 | 199.0312 | This compound |

| 4.5 | 183.0365 | Decarboxylation product |

| 6.2 | 215.0261 | Oxidation product (+O) |

LC-NMR and LC-IR for On-Line Structural Elucidation

For definitive structural elucidation of complex impurities or isomers, hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) can be employed. nih.gov These techniques provide rich structural information in real-time as the components elute from the chromatography column.

LC-NMR allows for the acquisition of proton and carbon NMR spectra of the separated peaks, providing detailed information about the molecular framework and connectivity. LC-IR provides information about the functional groups present in the eluting compounds. While less common in routine analysis due to sensitivity and technical complexity, these methods are invaluable for complex structural investigations.

Titrimetric and Elemental Analysis for Purity and Composition Verification

Classical analytical methods remain important for the fundamental characterization of this compound.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine in the molecule. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C10H11ClO2). This comparison serves as a fundamental check of the compound's elemental composition and can indicate the presence of significant inorganic or solvent impurities.

Table 3: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.86 | 59.79 |

| Hydrogen (H) | 5.53 | 5.58 |

| Chlorine (Cl) | 17.67 | 17.59 |

Close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-3-methylphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using substituted phenyl precursors. For example:

- Step 1 : Start with 2-chloro-3-methylbenzene derivatives and employ α,β-unsaturated esters for conjugate addition, followed by hydrolysis to yield the propanoic acid backbone .

- Step 2 : Optimize halogen retention by controlling reaction temperature (<80°C) and using catalysts like BF₃·Et₂O to minimize dechlorination .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient) to achieve >95% purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Melting Point : Determine using differential scanning calorimetry (DSC); literature values for analogs range 85–126°C depending on substituents .

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Chlorophenyl derivatives often show limited aqueous solubility (~0.1 mg/mL) .

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

Q. What analytical techniques are critical for verifying structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁ClO₂) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though this requires high-purity single crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methyl groups) influence biological activity?

Methodological Answer:

- Design : Synthesize analogs with varying substituents (e.g., 2-chloro vs. 3-chloro, methyl vs. trifluoromethyl).

- Assays : Test in vitro using enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT for cytotoxicity).

- Findings : Chlorine at the 2-position enhances metabolic stability compared to 4-position analogs, while methyl groups improve lipophilicity (logP ~2.5) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model transition states for decarboxylation or esterification reactions. Key parameters include HOMO-LUMO gaps and Fukui indices .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) using GROMACS, focusing on hydrogen bonds with carboxylic acid groups .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., pH, serum concentration).

- Control Experiments : Replicate studies with standardized protocols (e.g., fixed cell lines, consistent solvent controls like DMSO ≤0.1%).

- Structural Validation : Confirm compound identity via LC-MS and NMR for each batch to rule out degradation .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Acute Toxicity Screening : Perform OECD Guideline 423 tests in rodents, monitoring for hepatotoxicity (elevated ALT/AST levels).

- Metabolite Profiling : Use HPLC-MS to identify reactive metabolites (e.g., glutathione adducts) that may cause off-target effects .

- Dosage Optimization : Start with low doses (1–10 mg/kg) and adjust based on pharmacokinetic data (e.g., t₁/₂, Cₘₐₓ) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

- Substituent Libraries : Prepare derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the phenyl ring.

- Key Metrics : Correlate logP, polar surface area, and IC₅₀ values to identify pharmacophores. For example, bulky substituents at the 3-position reduce CYP450 inhibition .

- 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.